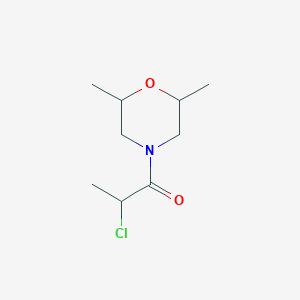
N(alpha)-Dimethylneocoprogen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(alpha)-Dimethylneocoprogen is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. It is a derivative of neocoprogen, a siderophore that plays a crucial role in iron chelation and transport in microorganisms. The addition of dimethyl groups enhances its stability and binding affinity, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N(alpha)-Dimethylneocoprogen typically involves the following steps:
Starting Materials: The synthesis begins with neocoprogen as the primary substrate.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (50-70°C) to ensure complete methylation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N(alpha)-Dimethylneocoprogen undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at low temperatures (0-5°C).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Major Products:
Oxidation: Formation of dimethylneocoprogen oxides.
Reduction: Formation of reduced dimethylneocoprogen derivatives.
Substitution: Formation of substituted dimethylneocoprogen compounds with various functional groups.
Applications De Recherche Scientifique
N(alpha)-Dimethylneocoprogen has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions and develop new metal complexes.
Biology: The compound is employed in microbiological studies to investigate iron transport mechanisms in bacteria and fungi.
Medicine: this compound is explored for its potential in developing iron-chelating drugs for treating iron overload disorders.
Industry: It is used in the development of biosensors for detecting iron levels in environmental and clinical samples.
Mécanisme D'action
N(alpha)-Dimethylneocoprogen can be compared with other siderophores such as:
Enterobactin: A high-affinity iron chelator produced by Escherichia coli.
Ferrichrome: A cyclic hexapeptide siderophore produced by fungi.
Desferrioxamine: A clinically used iron chelator for treating iron overload.
Uniqueness: this compound’s unique feature is its enhanced stability and binding affinity due to the presence of dimethyl groups, making it more effective in iron chelation compared to its analogs.
Comparaison Avec Des Composés Similaires
- Enterobactin
- Ferrichrome
- Desferrioxamine
Propriétés
IUPAC Name |
[(Z)-5-[3-[5-[3-[acetyl(oxido)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-(dimethylamino)-5-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N6O11.Fe/c1-21(12-17-38)19-27(40)37(47)16-8-11-26(34(4)5)31(44)48-18-13-22(2)20-28(41)36(46)15-7-10-25-30(43)32-24(29(42)33-25)9-6-14-35(45)23(3)39;/h19-20,24-26,38H,6-18H2,1-5H3,(H,32,43)(H,33,42);/q-3;+3/b21-19+,22-20-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCPFOYNEPECCX-ONBUGDHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])C)N(C)C)[O-])CCO.[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)N(CCCC(C(=O)OCC/C(=C\C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])/C)N(C)C)[O-])/CCO.[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49FeN6O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117852-95-6 |
Source


|
| Record name | N(alpha)-Dimethylneocoprogen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117852956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde](/img/structure/B47317.png)

![Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B47320.png)








